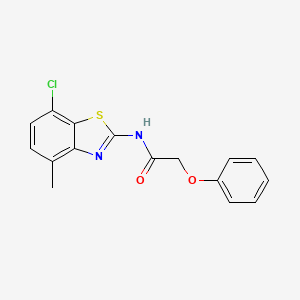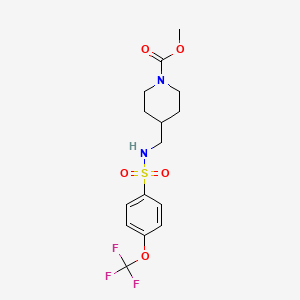
4-((4-(三氟甲氧基)苯磺酰胺)甲基)哌啶-1-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a trifluoromethoxy group, which is known for its influence on the biological activity of molecules .
科学研究应用
Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
准备方法
The synthesis of Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine-1-carboxylate under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for scale and efficiency.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the sulfonamido group, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, which can lead to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes and receptors. The sulfonamido group is also important for its biological activity, as it can form hydrogen bonds with target molecules .
相似化合物的比较
Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Methyl 4-(trifluoromethoxy)phenyl sulfone: This compound shares the trifluoromethoxy group but lacks the piperidine and sulfonamido groups, resulting in different chemical and biological properties.
4-[4-(Trifluoromethoxy)phenoxy]piperidine: This compound has a similar piperidine structure but differs in the functional groups attached, leading to variations in its reactivity and applications.
The uniqueness of Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
属性
IUPAC Name |
methyl 4-[[[4-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O5S/c1-24-14(21)20-8-6-11(7-9-20)10-19-26(22,23)13-4-2-12(3-5-13)25-15(16,17)18/h2-5,11,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQOWOLNWUPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)
![10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2478800.png)
![2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2478801.png)
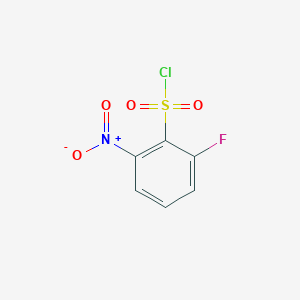
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)
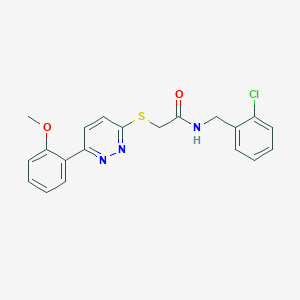
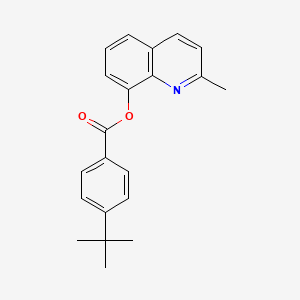
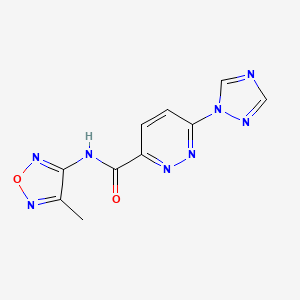

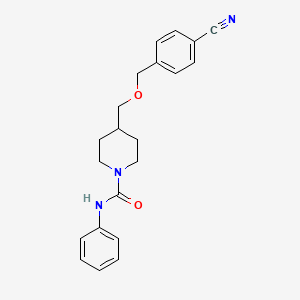
![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)

